2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide is a synthetic organic compound characterized by the presence of chlorine, fluorine, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Halogenation: Introduction of chlorine and fluorine atoms.
Amidation: Formation of the benzamide structure by reacting with piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the amide bond.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce carboxylic acids and amines.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide: shares structural similarities with other benzamide derivatives.
N-(4-piperidinyl)benzamides: These compounds also contain the piperidine and benzamide moieties but may differ in the substitution pattern on the benzene ring.
Fluorinated Benzamides: Compounds with fluorine atoms on the benzene ring, which can influence their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF2N2O/c1-2-5-20-6-3-10(4-7-20)19-15(21)11-8-13(17)14(18)9-12(11)16/h8-10H,2-7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOJUZNTCJSXOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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